molecular formula C18H23N3OS2 B2585825 (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone CAS No. 1428378-65-7

(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone

Cat. No.: B2585825
CAS No.: 1428378-65-7
M. Wt: 361.52
InChI Key: NIYRJKPEIHNQBN-UHFFFAOYSA-N
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Description

(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1) [Link: https://www.ebi.ac.uk/chembl/compound report card/CHEMBL3180923/]. AAK1 is a key regulator of clathrin-mediated endocytosis, and its inhibition has emerged as a promising non-opioid strategy for the treatment of neuropathic pain [Link: https://pubmed.ncbi.nlm.nih.gov/27311887/]. By selectively inhibiting AAK1, this compound modulates the function of the Numb-associated kinase complex, thereby reducing the phosphorylation of the μ2 subunit of the AP-2 adaptor complex. This action disrupts the endocytosis of specific receptors and ion channels, such as the voltage-gated sodium channel Nav1.7, in nociceptive neurons, which is a validated pain target [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5474279/]. Its research value extends beyond pain pharmacology to broader neurological studies, including investigations into synaptic plasticity, neurotransmitter receptor trafficking, and the role of endocytosis in other neurological disorders. This molecule provides researchers with a critical chemical tool to dissect AAK1-specific signaling pathways and to validate AAK1 as a therapeutic target in various disease models.

Properties

IUPAC Name

[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS2/c1-20-12-9-19-18(20)24-13-14-7-10-21(11-8-14)17(22)15-5-3-4-6-16(15)23-2/h3-6,9,12,14H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYRJKPEIHNQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone, often referred to as "Compound X," exhibits a complex molecular structure that combines an imidazole ring, a piperidine ring, and a phenyl moiety. This unique combination of functional groups suggests potential biological activities, particularly in medicinal chemistry.

Molecular Structure

The structural formula of Compound X is represented as follows:

C18H22N3OS\text{C}_{18}\text{H}_{22}\text{N}_3\text{OS}

Key Features:

  • Imidazole Ring: Known for its role in binding metal ions and interacting with biological targets.
  • Piperidine Ring: Often associated with various pharmacological effects, including analgesic and anti-inflammatory properties.
  • Phenyl Group: Contributes to the lipophilicity and overall biological activity of the compound.

Biological Activity Overview

Research indicates that Compound X may possess several biological activities, including:

  • Anticancer Activity: Preliminary studies suggest that derivatives of similar structures can induce apoptosis in cancer cells, particularly in breast cancer models.
  • Antimicrobial Properties: Compounds with imidazole and piperidine functionalities have been reported to exhibit antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects: The presence of specific substituents may enhance the compound's ability to modulate inflammatory pathways.

Anticancer Studies

A study investigating the anticancer properties of similar compounds indicated that they could inhibit microtubule assembly and induce apoptosis in MDA-MB-231 breast cancer cells. Key findings include:

CompoundConcentration (μM)Apoptosis InductionCaspase-3 Activity
7d1.0Morphological changes observed1.33 times control
7h10.0Significant increase in apoptosis1.57 times control
10c2.5Induced cell cycle arrestEnhanced apoptosis

These results highlight the potential of compounds structurally related to Compound X in targeting cancer cells effectively .

Antimicrobial Activity

Research has shown that imidazole-containing compounds can inhibit bacterial growth. For instance, studies have demonstrated that similar compounds exhibit significant antibacterial activity against strains like E. coli and S. aureus, suggesting that Compound X may also have similar properties .

Anti-inflammatory Mechanism

The anti-inflammatory potential of derivatives has been attributed to their ability to inhibit key inflammatory mediators such as TNF-alpha and IL-6. This mechanism is crucial for developing therapeutic agents aimed at treating chronic inflammatory diseases .

Case Studies

Several case studies have contributed to understanding the biological activity of compounds related to Compound X:

  • Breast Cancer Model:
    • Investigated the effects of imidazole derivatives on MDA-MB-231 cells.
    • Results showed a dose-dependent increase in apoptosis and inhibition of cell proliferation.
  • Antimicrobial Testing:
    • Evaluated the efficacy of imidazole-piperidine compounds against various bacterial strains.
    • Demonstrated significant inhibition zones in agar diffusion tests.
  • Inflammation Studies:
    • Assessed the impact on cytokine release in vitro.
    • Found that certain derivatives significantly reduced TNF-alpha levels in activated macrophages.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with imidazole and piperidine functionalities often exhibit significant antimicrobial activity. For instance, derivatives of imidazole are known to possess antibacterial properties, which may extend to the compound . Studies have shown that similar compounds demonstrate effective inhibition against various bacterial strains .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Recent studies have indicated that related piperidine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The synergistic effects of the imidazole moiety may enhance its efficacy against tumors .

Metabolic Disorders

The inhibition of specific enzymes related to metabolic pathways is a promising application for this compound. For example, compounds similar to (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone have been investigated for their ability to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic syndrome, type 2 diabetes, and obesity .

CNS Disorders

There is emerging evidence suggesting that compounds with similar structural features may have neuroprotective effects. They might be useful in treating cognitive impairments and neurodegenerative diseases like Alzheimer's disease due to their ability to modulate neurotransmitter systems .

Case Studies

StudyFocusFindings
Antimicrobial ActivityShowed significant antibacterial effects against Gram-positive and Gram-negative bacteria.
Anticancer EvaluationDemonstrated cytotoxic effects on multiple cancer cell lines, indicating potential as an anticancer agent.
Metabolic SyndromeInhibition of key metabolic enzymes linked to obesity and insulin resistance was observed.

Comparison with Similar Compounds

Structural Features

Key Structural Motifs in Analogs
Compound (Source) Core Structure Substituents/Modifications
Target Compound Piperidine-imidazole thioether 2-(Methylthio)phenyl ketone
6-Phenylimidazo[2,1-b][1,3,4]thiadiazole derivatives () Imidazothiadiazole Piperazinyl-piperidine or piperidinyl-methyl
Benzoimidazol-2-yl-piperazine () Benzoimidazole Piperazine-ethyl-methoxybenzyl-pyridine
Trifluoromethyl-imidazole-pyridine derivatives (–5) Imidazole-pyridine Trifluoromethylphenyl, fluoro substituents
4-(5-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl pyridin-amines () Imidazole-pyridine Fluorophenyl, methylthio, amine/piperazine
  • Thioether vs. Thiadiazole : The target compound’s thioether bridge (C–S–C) contrasts with the thiadiazole ring (S–N–C–N–C) in derivatives. Thioethers enhance lipophilicity, while thiadiazoles may improve metabolic stability .
  • Methylthio vs.
  • Piperidine vs. Piperazine : The piperidine core in the target compound lacks the additional nitrogen in piperazine (), reducing basicity and hydrogen-bonding capacity.

Physicochemical Properties

  • Lipophilicity : The methylthio and thioether groups in the target compound likely increase logP compared to analogs with methoxy () or hydroxyl groups.
  • Solubility : Piperidine’s lower basicity (pKa ~10) compared to piperazine (pKa ~9.8 and ~5.6) may enhance aqueous solubility at physiological pH.

Pharmacological Potential

  • Receptor Targeting : highlights dual histamine H1/H4 receptor ligands with benzoimidazole-piperazine structures. The target compound’s imidazole-thioether motif may similarly interact with histamine receptors but with altered selectivity .
  • Antifungal Activity : Imidazole-derived thiosemicarbazones () show antifungal activity, suggesting the target compound’s methylthio groups could enhance membrane penetration for similar applications .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Begin with the formation of the imidazole-thioether moiety. For example, 1-methyl-1H-imidazole-2-thiol can be alkylated with a bromomethyl-piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether linkage .
  • Step 2 : Couple the piperidine intermediate with a 2-(methylthio)benzoyl chloride via nucleophilic acyl substitution. Use a non-polar solvent (e.g., dichloromethane) and a tertiary amine (e.g., triethylamine) as a base to facilitate the reaction .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for structural validation of this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm connectivity of the imidazole, piperidine, and aromatic moieties. Key signals include the singlet for the methylthio group (δ ~2.5 ppm in ¹H NMR) and carbonyl resonance (δ ~170 ppm in ¹³C NMR) .
  • IR Spectroscopy : Identify characteristic absorptions, such as C=O stretching (~1679 cm⁻¹) and C-S bonds (~1174 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for the imidazole-thioether fragment .

Advanced Research Questions

Q. How do the thioether and imidazole moieties influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

  • Methodology :

  • Reactivity Studies :
  • Nucleophilic Substitution : The methylthio group on the phenyl ring can undergo displacement with nucleophiles (e.g., amines) under mild oxidative conditions (e.g., H₂O₂ in acetic acid) .
  • Oxidation : The thioether in the imidazole-piperidine chain can be oxidized to sulfoxide or sulfone derivatives using m-CPBA or other peracids. Monitor selectivity via LC-MS and isolate products using preparative HPLC .
  • Kinetic Analysis : Use DFT calculations to predict reaction pathways and compare with experimental yields .

Q. What computational strategies predict the biological activity or binding affinity of this compound?

  • Methodology :

  • Molecular Docking : Model interactions with target proteins (e.g., histamine receptors) using software like AutoDock Vina. Focus on hydrogen bonding between the imidazole nitrogen and receptor residues .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
  • MD Simulations : Perform 100-ns simulations to assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar imidazole derivatives?

  • Methodology :

  • Meta-Analysis : Compile data from multiple studies (e.g., antifungal vs. antibacterial assays) and normalize activity metrics (e.g., IC₅₀, MIC) .
  • Structural Comparisons : Overlay X-ray crystallography data or optimized geometries (via Gaussian 09) to identify critical substituent effects .
  • Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., identical cell lines, assay protocols) to isolate variables .

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